3-ethyl-2-propyl-1H-indole
Overview
Description
“3-ethyl-2-propyl-1H-indole” is a chemical compound with the CAS Number: 17901-63-2 . It has a molecular weight of 187.28 and its IUPAC name is this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm³, a boiling point of 388.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 76.7±0.5 cm³ .
Scientific Research Applications
Synthesis and Functionalization of Indoles
Indoles, including compounds like 3-ethyl-2-propyl-1H-indole, are pivotal in organic chemistry due to their presence in numerous biologically active natural and unnatural compounds. Palladium-catalyzed reactions have significantly contributed to the synthesis and functionalization of indoles, offering efficient access to a wide range of functionalities applicable in creating fine chemicals, pharmaceutical intermediates, and active ingredients. This method emphasizes the role of palladium catalysis in modifying organic synthesis processes, ensuring fewer steps and reduced waste (Cacchi & Fabrizi, 2005).
Pharmacological Activities
Indoles, by virtue of their structural diversity, have been extensively investigated for their pharmacological properties. A study on substituted indole compounds demonstrated their potential anti-inflammatory and analgesic activities, indicating the relevance of indole derivatives in medicinal chemistry (Basavarajaiah & Mruthyunjayaswamya, 2021).
Corrosion Inhibition
3-Amino alkylated indoles have been studied for their corrosion inhibition properties on mild steel in acidic solutions. Experimental and theoretical studies revealed that these indoles effectively prevent corrosion, with efficiency increasing with the size of the cyclic amino group. This application showcases the industrial relevance of indoles in protecting metals against corrosion (Verma et al., 2016).
Urease Inhibition
Indole-based oxadiazole scaffolds have been synthesized and evaluated for their urease inhibitory potential, presenting a new avenue for drug development against diseases caused by urease-producing pathogens. The study highlights the therapeutic potential of indole derivatives in addressing conditions associated with urease activity (Nazir et al., 2018).
Polymerization Catalysts
Indole frameworks have been utilized to construct efficient ethylene (co)polymerization palladium catalysts. The introduction of indole to bisphosphine monoxide ligands significantly affected the polymerization activity and molecular weight of polyethylenes produced, demonstrating indoles' role in catalyst design for polymer science (Li et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-ethyl-2-propyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially contribute to the diverse biological activities associated with indole derivatives .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the effects of this compound at the molecular and cellular level could be diverse .
Biochemical Analysis
Biochemical Properties
3-Ethyl-2-propyl-1H-indole, like other indole derivatives, can interact with multiple receptors, binding with high affinity This interaction with receptors is crucial in developing new useful derivatives
Cellular Effects
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Dosage Effects in Animal Models
The broad spectrum of biological activities exhibited by indole derivatives suggests that they may have threshold effects and could potentially exhibit toxic or adverse effects at high doses .
Metabolic Pathways
Indole is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-ethyl-2-propyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(4-2)11-8-5-6-9-13(11)14-12/h5-6,8-9,14H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCKFPVSLNTUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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